molecular formula C14H16BrN B11846207 N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine CAS No. 1394023-52-9

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine

Cat. No.: B11846207
CAS No.: 1394023-52-9
M. Wt: 278.19 g/mol
InChI Key: FPCZULRYEUIHAQ-UHFFFAOYSA-N
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Description

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine is a chemical compound with the molecular formula C14H16BrN and a molecular weight of 278.19 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a propan-2-amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine typically involves the reaction of 4-bromonaphthalene with propan-2-amine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with 4-bromonaphthalene . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes. Substitution reactions can result in a variety of functionalized naphthalene derivatives .

Scientific Research Applications

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine exerts its effects is not well-documented. its bromonaphthalene moiety suggests potential interactions with biological targets, such as enzymes or receptors, through halogen bonding or π-π stacking interactions. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Chloronaphthalen-1-yl)methyl)propan-2-amine
  • N-((4-Fluoronaphthalen-1-yl)methyl)propan-2-amine
  • N-((4-Iodonaphthalen-1-yl)methyl)propan-2-amine

Uniqueness

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

1394023-52-9

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

N-[(4-bromonaphthalen-1-yl)methyl]propan-2-amine

InChI

InChI=1S/C14H16BrN/c1-10(2)16-9-11-7-8-14(15)13-6-4-3-5-12(11)13/h3-8,10,16H,9H2,1-2H3

InChI Key

FPCZULRYEUIHAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C2=CC=CC=C12)Br

Origin of Product

United States

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